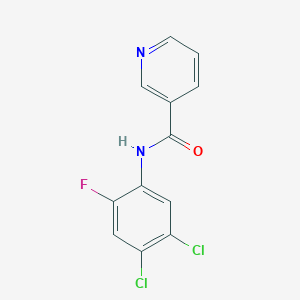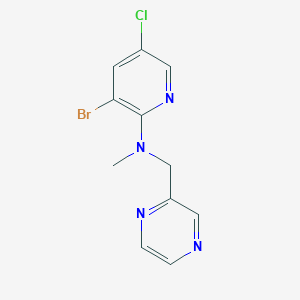
N-(4,5-dichloro-2-fluorophenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dichloro-2-fluorophenyl)pyridine-3-carboxamide, commonly known as DFP-10917, is a chemical compound that has gained significant attention in the field of scientific research. DFP-10917 is a potent inhibitor of cancer cell growth and has been shown to exhibit promising results in preclinical studies.
Mechanism of Action
DFP-10917 acts as a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a critical role in the production of nicotinamide adenine dinucleotide (NAD+), an essential molecule for cellular metabolism. By inhibiting NAMPT, DFP-10917 disrupts the cellular metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects:
DFP-10917 has been shown to exhibit potent antitumor activity in preclinical studies. In addition to its ability to induce apoptosis, DFP-10917 has also been shown to inhibit cancer cell migration and invasion. DFP-10917 has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Advantages and Limitations for Lab Experiments
One of the advantages of DFP-10917 is its high potency as an anticancer agent. In preclinical studies, DFP-10917 has exhibited potent antitumor activity at low concentrations. However, one of the limitations of DFP-10917 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
DFP-10917 has shown promising results in preclinical studies, and future research should focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties. Additionally, further studies are needed to investigate the potential of DFP-10917 as a combination therapy with other anticancer agents. The use of DFP-10917 in clinical trials should also be explored to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of DFP-10917 involves the condensation of 4,5-dichloro-2-fluoroaniline with 3-pyridinecarboxylic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain pure DFP-10917.
Scientific Research Applications
DFP-10917 has been extensively studied for its potential as an anticancer agent. In preclinical studies, DFP-10917 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. DFP-10917 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(4,5-dichloro-2-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-8-4-10(15)11(5-9(8)14)17-12(18)7-2-1-3-16-6-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZKECIIOQBGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B6625324.png)
![2-cyclopentyl-N-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]acetamide](/img/structure/B6625332.png)
![2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B6625339.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625342.png)
![1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625374.png)
![1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625378.png)

![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)